2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide
Description
2-((2,4-Dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide is a halogenated benzimidazole derivative featuring a thioether linkage to a 2,4-dichlorobenzyl group and a hydrobromide counterion. The hydrobromide salt improves aqueous solubility, a critical factor for bioavailability in drug development .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-1H-benzimidazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2S.BrH/c15-10-6-5-9(11(16)7-10)8-19-14-17-12-3-1-2-4-13(12)18-14;/h1-7H,8H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOVMHZCNADESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=C(C=C3)Cl)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-mercaptobenzimidazole in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the benzimidazole ring or the thioether linkage.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown potential against various bacterial and fungal strains.
- Mechanism of Action : The antimicrobial activity is often attributed to the interaction of the benzimidazole moiety with microbial enzymes or cellular components, disrupting their function.
-
Case Studies :
- A study indicated that derivatives with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 12.5 to 100 µg/mL .
- Another research highlighted the effectiveness of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating comparable efficacy to standard antibiotics like ampicillin .
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2g | Streptococcus faecalis | 8 | |
| 2g | Staphylococcus aureus | 4 | |
| Similar Derivative | E. coli | 25 |
Antifungal Activity
The antifungal properties of benzimidazole derivatives are also noteworthy.
- Activity Overview : Compounds similar to 2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide have shown moderate antifungal activity against strains such as Candida albicans and Aspergillus niger.
- Case Studies :
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Similar Derivative | Candida albicans | 64 | |
| Similar Derivative | Aspergillus niger | 64 |
Antiproliferative Activity
Recent studies have explored the antiproliferative effects of benzimidazole derivatives on cancer cell lines.
- Mechanism : The compounds may inhibit cell proliferation by inducing apoptosis or disrupting cell cycle progression.
- Case Studies :
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives has also been investigated.
Mechanism of Action
The mechanism of action of 2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their metabolic processes. The compound may also interact with enzymes or receptors, leading to the disruption of cellular functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzimidazole Core
a) Halogen Position and Type
- 3,4-Dichlorobenzyl Analogs: Compounds like 1-(3,5-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine () exhibit similar lipophilicity but differ in halogen positioning.
- 4-Chlorobenzyl Derivatives : 2-((4-Chlorobenzyl)thio)-1-methyl-1H-benzo[d]imidazole () lacks a second chlorine atom, reducing electron-withdrawing effects and possibly diminishing binding affinity in enzyme inhibition assays .
b) Linkage Modifications
- Sulfinyl vs. Thioether: 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole () replaces the thioether with a sulfinyl group, increasing polarity and hydrogen-bonding capacity. This modification could enhance stability but reduce membrane permeability .
Counterion Effects
Enzyme Inhibition
- α-Glucosidase Inhibition : Oxadiazole derivatives with dichlorophenyl groups (e.g., compound 25 in ) show IC50 values of 3.23 ± 0.8 μM, suggesting that the 2,4-dichloro substitution in the target compound may confer similar potency .
- Anticancer Activity : Benzimidazole chalcones (e.g., compounds 2c, 2e in ) inhibit HEPG2 and PC12 cells, highlighting the benzoimidazole core’s role in cytotoxicity. The hydrobromide salt’s solubility could enhance tumor penetration .
Antifungal and Antibacterial Profiles
- Antifungal Derivatives : Compounds like 2-((1-(substituted phenyl)hydrazinyl)methyl)-1H-benzo[d]imidazole () demonstrate moderate antifungal activity, but the dichlorobenzylthio group in the target compound may improve efficacy due to increased lipophilicity .
- Antibacterial Pyrimidine Derivatives: Pyramidine-based analogs () show activity against bacterial strains, though structural differences (e.g., aminophenyl vs. dichlorobenzyl) limit direct comparisons .
Key Reactions
- Thioether Formation : The target compound’s synthesis likely involves nucleophilic substitution of a benzimidazole-thiol with 2,4-dichlorobenzyl bromide, analogous to methods in (e.g., reaction of aromatic thiols with alkyl halides in DMF/K2CO3) .
- Salt Formation : Hydrobromide salts are typically generated via acid-base reactions, as seen in for 1-(3,5-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine hydrobromide (47% yield) .
Purification and Characterization
- Chromatography : Gradient column chromatography (e.g., CH2Cl2/MeOH in ) and basic alumina columns are standard for isolating thioether-containing benzimidazoles .
- Spectroscopic Validation : 1H/13C NMR and HRMS data () confirm structural integrity, with characteristic shifts for the dichlorobenzylthio group (e.g., δ ~4.5 ppm for SCH2) .
Biological Activity
The compound 2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide belongs to a class of benzimidazole derivatives that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of This compound can be represented as follows:
This compound is synthesized through various methods that typically involve the reaction of benzimidazole derivatives with thiol compounds. The presence of the (2,4-dichlorobenzyl)thio group is crucial for enhancing its biological activity.
Antimicrobial Activity
Benzimidazole derivatives, including the target compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against a range of bacteria and fungi. For instance:
- Antibacterial Activity : Compounds derived from benzimidazole frameworks often show potent antibacterial effects against Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL against Staphylococcus aureus .
- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing moderate activity against Candida albicans with MIC values around 64 μg/mL .
Antiproliferative Effects
The antiproliferative activity of benzimidazole derivatives is well-documented. For example, studies have shown that certain derivatives exhibit significant inhibition of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The target compound's structure suggests potential efficacy in inhibiting tumor growth due to its interaction with cellular pathways involved in proliferation .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is highly dependent on their structural features. Key factors influencing their efficacy include:
- Substituent Positioning : The positioning of electron-withdrawing or electron-donating groups can significantly alter the compound's biological profile. For instance, the presence of halogen atoms (like chlorine in the 2,4 position) enhances lipophilicity and bioavailability .
- Thioether Linkages : The incorporation of thioether functionalities has been shown to improve antimicrobial and antiproliferative activities by facilitating better interaction with biological targets .
Case Study 1: Anticancer Activity
A study evaluating various benzimidazole derivatives found that modifications at the 2-position significantly impacted their antiproliferative effects. Compounds similar to This compound showed IC50 values ranging from 8.40 to 12.49 μM against cancer cell lines, indicating promising anticancer potential .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing a series of benzimidazole derivatives to assess their antimicrobial properties. The study revealed that compounds with thioether linkages exhibited enhanced antibacterial activity against resistant strains, suggesting a viable pathway for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide, and how are yields optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, 2-(chloromethyl)-1H-benzo[d]imidazole reacts with 2,4-dichlorobenzyl thiol under reflux in pyridine (6–10 hours) . Yield optimization involves controlling stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and recrystallization from hot ethanol to achieve >75% purity. Reaction progress is monitored via TLC (Rf = 0.77 in n-hexane:ethyl acetate, 8:2) .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer : Confirmatory techniques include:
- 1H/13C NMR : To verify aromatic proton environments and substitution patterns (e.g., dichlorobenzyl protons at δ 7.2–7.8 ppm) .
- IR Spectroscopy : Detection of thioether (C-S) stretches near 600–700 cm⁻¹ and N-H bends (~3400 cm⁻¹) .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S, Cl, Br percentages within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the benzimidazole core) affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) on the benzyl moiety show enhanced antibacterial potency (MIC = 4–8 µg/mL against S. aureus) compared to electron-donating groups (e.g., OCH₃) .
- Antioxidant Activity : Thioether-linked substituents improve radical scavenging (IC₅₀ = 12–18 µM in DPPH assays) due to enhanced redox stability .
- Key Reference : Comparative docking studies (e.g., AutoDock Vina) highlight hydrophobic interactions with target enzymes like S. aureus dihydrofolate reductase .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., cytotoxicity vs. therapeutic efficacy)?
- Methodological Answer : Discrepancies arise from assay conditions:
- Dose Dependency : Cytotoxicity (CC₅₀ = 25–50 µM in HeLa cells) may overlap with therapeutic windows (IC₅₀ = 10–20 µM for antimicrobial targets). Use selectivity index (SI = CC₅₀/IC₅₀) to prioritize compounds with SI > 3 .
- Solvent Effects : DMSO concentrations >1% artificially suppress activity; use PBS or ethanol controls .
Q. How is computational modeling applied to predict binding modes and optimize lead derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 200 ns (e.g., RMSD < 2.0 Å for T. brucei pteridine reductase complexes) .
- Docking Studies : Identify key residues (e.g., π-π stacking with Phe113 in S. aureus DHFR) for rational modifications .
- ADMET Prediction : Use SwissADME to optimize logP (<5) and polar surface area (PSA > 60 Ų) for oral bioavailability .
Experimental Design & Data Analysis
Q. What are best practices for designing stability studies under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC (C18 column, acetonitrile:water gradient) .
- Thermal Stability : Use TGA/DTA to assess decomposition temperatures (e.g., >175°C for intact crystalline form) .
Q. How to troubleshoot low yields in large-scale synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
